molecular formula C15H11ClN4OS B12122762 N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide CAS No. 329226-92-8

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide

Cat. No.: B12122762
CAS No.: 329226-92-8
M. Wt: 330.8 g/mol
InChI Key: MIQMPSHECPUIJO-UHFFFAOYSA-N
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Description

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide typically involves the following steps:

    Formation of Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives to form the 1,3,4-thiadiazole ring.

    Substitution Reaction: The thiadiazole ring is then subjected to a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Coupling with Isonicotinic Acid: Finally, the substituted thiadiazole is coupled with isonicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, converting them into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, the compound is being investigated for its anticancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells . Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can enhance its activity and selectivity.

Mechanism of Action

The mechanism of action of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide involves several molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It induces apoptosis through the activation of caspases and the mitochondrial pathway. It also causes cell cycle arrest at the G2/M phase by inhibiting key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide stands out due to its dual antimicrobial and anticancer activities. Its unique combination of a thiadiazole ring and an isonicotinamide moiety provides a versatile scaffold for further chemical modifications and optimization.

Properties

CAS No.

329226-92-8

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)9-13-19-20-15(22-13)18-14(21)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21)

InChI Key

MIQMPSHECPUIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=NC=C3)Cl

solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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